An In-depth Technical Guide to 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one: Synthesis, Characterization, and Potential Applications
A Foreword for the Modern Drug Discovery Professional
In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and sp³-rich, three-dimensional character can confer improved solubility, metabolic stability, and novel interactions with biological targets when compared to more traditional, larger ring systems.[2][3] This guide provides a comprehensive technical overview of a novel compound, 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one, a molecule that marries the desirable attributes of the azetidine core with the well-established piperidine scaffold, a privileged structure in numerous approved pharmaceuticals.[4]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the chemical architecture of this compound, propose a robust synthetic pathway, detail the necessary analytical techniques for its characterization, and explore its potential applications based on the rich pharmacology of its constituent heterocycles.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one features a central propane backbone linking an azetidine ring at the second carbon and a piperidine ring via an amide bond at the first carbon. This unique arrangement presents a fascinating scaffold for further chemical exploration and biological evaluation.
Caption: 2D Chemical Structure of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one.
Table 1: Physicochemical Properties of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O |
| Molecular Weight | 196.29 g/mol |
| Predicted LogP | 0.85 |
| Hydrogen Bond Donors | 1 (Azetidine N-H) |
| Hydrogen Bond Acceptors | 2 (Amide Oxygen, Azetidine Nitrogen) |
| Rotatable Bonds | 2 |
Proposed Synthetic Pathway
While no direct synthesis for 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one has been reported in the literature, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles, particularly amide bond formation and the functionalization of azetidine derivatives.[5][6] The proposed synthesis involves the coupling of commercially available or readily synthesized starting materials.
Caption: Proposed two-step synthetic workflow for 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one.
Experimental Protocol:
Step 1: Synthesis of tert-butyl 3-(1-oxo-1-(piperidin-1-yl)propan-2-yl)azetidine-1-carboxylate
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To a solution of N-Boc-3-(1-carboxyethyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Stir the mixture for 15 minutes, then add piperidine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected intermediate.
Step 2: Synthesis of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one
-
Dissolve the purified tert-butyl 3-(1-oxo-1-(piperidin-1-yl)propan-2-yl)azetidine-1-carboxylate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free base, dissolve the salt in water, basify with a saturated NaHCO₃ solution, and extract with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Structural Elucidation and Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one. The following spectroscopic techniques are essential for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.
¹H NMR (400 MHz, CDCl₃) Predicted Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6-3.8 | m | 2H | Azetidine CH₂ (adjacent to NH) |
| ~3.4-3.6 | m | 2H | Piperidine CH₂ (adjacent to N) |
| ~3.2-3.4 | m | 2H | Azetidine CH₂ |
| ~2.8-3.0 | m | 1H | Propanoyl CH |
| ~2.5-2.7 | br s | 1H | Azetidine NH |
| ~1.5-1.7 | m | 6H | Piperidine CH₂ |
| ~1.2-1.3 | d | 3H | Propanoyl CH₃ |
¹³C NMR (100 MHz, CDCl₃) Predicted Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (Amide) |
| ~50-55 | Azetidine CH₂ |
| ~45-50 | Piperidine CH₂ (adjacent to N) |
| ~40-45 | Propanoyl CH |
| ~35-40 | Azetidine CH |
| ~25-30 | Piperidine CH₂ |
| ~15-20 | Propanoyl CH₃ |
NMR Data Acquisition Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3300 | Medium, broad | N-H stretch (Azetidine) |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (Amide) |
| ~1450 | Medium | CH₂ bend |
| ~1250 | Medium | C-N stretch |
IR Data Acquisition Protocol:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat compound on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):
-
Expected [M+H]⁺: m/z 197.16
-
Potential Fragmentation: Loss of the piperidine ring, cleavage of the propanoyl side chain.
MS Data Acquisition Protocol:
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample (<1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: ~3-4 kV.
-
Nebulizer and Drying Gas: Nitrogen.
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Potential Applications and Future Directions
The unique structural combination of an azetidine and a piperidine moiety in 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one suggests several potential avenues for therapeutic application. Azetidine-containing compounds have demonstrated a wide range of biological activities, including as central nervous system (CNS) modulators, antibacterial, and anticancer agents.[1][7][8] Similarly, the piperidine ring is a cornerstone of many CNS-active drugs.[4][9]
Potential Therapeutic Areas:
-
Central Nervous System Disorders: The lipophilicity and structural features of this compound may allow it to cross the blood-brain barrier, making it a candidate for investigation in neurological and psychiatric disorders.
-
Oncology: The strained azetidine ring could act as a reactive handle for covalent modification of target proteins, a strategy employed in some anticancer agents.
-
Infectious Diseases: The novel scaffold could be explored for its potential antibacterial or antiviral properties.
Future Research:
-
Analogue Synthesis and SAR Studies: A focused library of analogues should be synthesized to explore the structure-activity relationship (SAR). Modifications could include substitution on the azetidine and piperidine rings, as well as altering the linker between the two heterocycles.
-
In Vitro and In Vivo Evaluation: The synthesized compounds should be screened in relevant biological assays to identify potential therapeutic targets and to assess their efficacy and safety profiles.
-
Computational Modeling: Molecular docking and dynamics simulations could be employed to predict the binding modes of this compound with various biological targets and to guide the design of more potent analogues.
Conclusion
2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one represents a novel chemical entity with significant potential for drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and a detailed plan for its analytical characterization. The convergence of the unique properties of the azetidine ring with the proven utility of the piperidine scaffold makes this compound and its future derivatives exciting prospects for the development of new therapeutics. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.
References
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American Elements. (n.d.). Azetidines. Retrieved from [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303–337. [Link]
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- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
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Kondratov, I. S., et al. (2019). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(2), 804–814. [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
- Patel, M., & Patel, P. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. U.S.
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Singh, G., & Kumar, A. (2022). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 14(1), 15-32. [Link]
- S. R. Cheekatla. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
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